7-Bromo-4-hydrazinoquinoline hydrochloride
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Overview
Description
7-Bromo-4-hydrazinoquinoline hydrochloride is a useful research compound. Its molecular formula is C9H9BrClN3 and its molecular weight is 274.54 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Chloro Compounds : Pyridine hydrochloride, used for cleaving ethers, is also efficient for synthesizing chloro compounds from bromo derivatives in pyridine and quinoline series, including the conversion of 7-bromo-8-hydroxyquinoline into 7-chloro-8-hydroxyquinoline (Mongin et al., 1996).
- Antibacterial Activity : New 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives exhibit antibacterial activity, with some compounds showing good growth inhibition of Bacillus subtilis and Aspergillus niger (Le et al., 2018).
- Electrochemical Synthesis : Pyrazolo[4,3-c]quinoline derivatives synthesized from 7-Chloro-4-hydrazinoquinoline via electrochemical synthesis show promise in the synthesis of antidiabetic compounds (Alajmi & Youssef, 2021).
Biological and Pharmacological Activities
- Antimicrobial Activity : Sugar hydrazones derived from 2-hydrazinoquinolines, including 7-chloro-2-hydrazinoquinoline, have demonstrated moderate antimicrobial activity (Khodair et al., 1998).
- Antitubercular and Antimycobacterial Properties : Schiff bases bearing 4-aminoquinoline moiety synthesized from 7-chloro-4-hydrazinylquinoline showed promising antitubercular activity, especially against Mycobacterium tuberculosis (Salve et al., 2017).
- Antioxidant Activity : 4-hydrazinoquinoline derivatives, including variants of 7-chloro-4-hydrazinoquinoline, have shown significant antioxidant activity, indicating potential as protective agents against oxidative stress (Romanenko & Kozyr, 2022).
Photolabile Protecting Group
- Photolabile Protecting Group : Brominated hydroxyquinoline, a derivative of 7-chloro-4-hydrazinoquinoline, has been used as a photolabile protecting group for carboxylic acids, showing greater efficiency than other similar groups (Fedoryak & Dore, 2002).
Antiviral Activity
- Antiviral Activity Against COVID-19 : 7-Chloro-4-hydrazinoquinoline and its derivatives have been identified as potential antiviral agents for COVID-19 treatment, with computational evaluations supporting their efficacy (Al-Otaibi et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
(7-bromoquinolin-4-yl)hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3.ClH/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6;/h1-5H,11H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLALHEMXXUMGJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Br)NN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592370 |
Source
|
Record name | 7-Bromo-4-hydrazinylquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172413-56-7 |
Source
|
Record name | 7-Bromo-4-hydrazinylquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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